Methyl lactoside

Galectin-3 inhibition Lectin binding assay Carbohydrate-protein interaction

Galectin-3 inhibitor programs require reproducible low-affinity baselines, yet lactose exhibits variable binding across assay platforms. Methyl lactoside provides a well-defined Kd of 91.0 µM-1.67-fold stronger than lactose-enabling consistent SPR and FP assay calibration across experimental runs. • Galectin-3 ref. standard: Kd 91.0 µM for inter-assay validation & sensitivity benchmarking • Unique intramolecular transglycosidation pathway probes β-galactosidase active-site geometry • Conformationally restricted scaffold (cf. ~23% populated PES of C-lactose) for NMR and docking studies Supplied at ≥98% purity with full characterization data; global shipping available.

Molecular Formula C13H24O11
Molecular Weight 356.32 g/mol
CAS No. 7216-69-5
Cat. No. B1580510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl lactoside
CAS7216-69-5
Synonymsmethyl alpha-lactoside
methyl beta-lactoside
methyl lactoside
methyl-beta-D-lactoside
methyl-beta-lactoside
Molecular FormulaC13H24O11
Molecular Weight356.32 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1
InChIKeyFHNIYFZSHCGBPP-ABBMIVAOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Lactoside: Overview and Procurement


Methyl lactoside (CAS 7216-69-5, methyl 4-O-β-D-galactopyranosyl-D-glucopyranoside) is a methyl glycoside derivative of lactose, a disaccharide composed of galactose and glucose linked via a β(1→4) bond . With a molecular formula of C13H24O11 and molecular weight of 356.32 g/mol, this compound exhibits a melting point of 153-155°C and demonstrates solubility in water, ethanol, and DMSO . Methyl lactoside serves as a foundational scaffold for synthetic carbohydrate chemistry and as a molecular probe in protein-carbohydrate interaction studies, where its defined structure enables precise quantification of binding energetics and conformational behavior [1].

Methyl Lactoside: Why It Cannot Be Replaced


Methyl lactoside exhibits quantifiably distinct physicochemical and biological properties relative to lactose and simple methyl galactosides. Its anomeric methoxy group confers dramatically different solubility in aqueous and organic matrices, while its intact disaccharide core enables specific lectin recognition that is absent in monosaccharide derivatives [1]. Critically, methyl lactoside undergoes a unique intramolecular transglycosidation mechanism during enzymatic hydrolysis that is not observed with lactose, fundamentally altering its kinetic behavior in β-galactosidase assays [2]. Furthermore, direct comparative binding studies demonstrate that methyl lactoside exhibits a Kd of 91.0 µM for galectin-3, whereas N-acetyllactosamine—a biologically prevalent disaccharide ligand—shows substantially tighter binding, establishing methyl lactoside as the appropriate low-affinity reference standard rather than a functional substitute [3].

Methyl Lactoside: Comparative Evidence


Galectin-3 Binding: Benchmark Control

In a direct fluorescence-based binding assay, methyl lactoside demonstrated a Kd of 54 ± 10 µM for galectin-3, representing a 1.67-fold lower dissociation constant compared to unmodified lactose (Kd = 73 ± 4 µM), indicating significantly stronger binding affinity [1]. This quantitative difference establishes methyl lactoside as the superior scaffold for galectin-3 targeting studies relative to lactose.

Galectin-3 inhibition Lectin binding assay Carbohydrate-protein interaction

Conformational Flexibility: Restrained Conformation

Experimental and computational conformational analysis reveals that C-lactose (a carbon-linked analogue) exhibits substantially greater flexibility around the β(1→4) linkage than methyl α-lactoside, with approximately 23% of the complete potential energy surface of C-lactose appreciably populated, whereas methyl α-lactoside adopts a more restricted conformational ensemble [1]. This reduced flexibility translates to enhanced structural predictability for the O-glycoside.

Conformational analysis Molecular modeling Carbohydrate mimetics

β-Galactosidase Hydrolysis: Transglycosidation

Kinetic analysis using progress curve methodology demonstrates that hydrolysis of methyl lactoside by E. coli β-galactosidase proceeds predominantly through an intramolecular transglycosidation reaction via methyl allolactoside intermediate, a pathway not observed with lactose [1]. This mechanistic divergence fundamentally alters the kinetic parameters and product profile.

β-Galactosidase assay Enzyme kinetics Substrate specificity

Metastasis Inhibition: Matches Lacto-N-Tetraose

In a B16 melanoma murine model, methyl β-D-lactoside treatment resulted in a 35-45% reduction in metastatic deposition compared to controls, an effect statistically equivalent to that of lacto-N-tetraose (36% reduction) [1]. Both compounds were the only lactose derivatives in the study that caused significant reduction.

Cancer metastasis Glycobiology Tumor cell adhesion

PME Inhibition: Activity Benchmark

Methyl β-D-lactoside inhibits Arabidopsis thaliana pectin methylesterase (PME) by 40% at a concentration of 1.5 mM, with hydrogen bonding interactions mapped to catalytic site residues Arg, Asp, and Gln [1]. In contrast, sodium (methyl-lactosid)uronate, a derivative synthesized from methyl lactoside, exhibits only weak inhibition, demonstrating that the unmodified methyl lactoside core retains superior inhibitory potency [2].

Pectin methylesterase inhibition Plant cell wall Agrochemical development

Galectin-3 Reference: Affinity Threshold

In a comparative galectin-3 binding study, methyl lactoside exhibited a Kd of 91.0 µM, whereas all modified lactoside/N-acetyllactosamine analogs tested demonstrated higher affinities [1]. This quantitative value establishes methyl lactoside as a reproducible low-affinity reference standard essential for calibrating relative potency in galectin-3 inhibitor development.

Galectin-3 inhibitor Structure-activity relationship Drug discovery

Methyl Lactoside: Research & Industrial Applications


Galectin-3 Inhibitor Screening & SAR

Methyl lactoside serves as an essential low-affinity reference standard (Kd = 91.0 µM) for galectin-3 inhibitor discovery [1]. Its 1.67-fold stronger binding compared to lactose (Kd 54 vs 73 µM) makes it a more sensitive scaffold for detecting potency improvements from chemical modifications. Researchers should procure methyl lactoside to establish baseline affinity in SPR or fluorescence polarization assays and to validate assay reproducibility across experimental runs.

β-Galactosidase Mechanistic Studies

The unique intramolecular transglycosidation pathway of methyl lactoside during β-galactosidase hydrolysis [1] makes it an indispensable tool for investigating enzyme mechanism and active site geometry. This compound should be selected over lactose when the experimental objective is to study substrate channeling, intermediate trapping, or the structural determinants of transglycosidation versus hydrolytic activity.

Carbohydrate-Protein Interaction Modeling

The well-defined, restricted conformational ensemble of methyl lactoside—in contrast to the ~23% populated potential energy surface of C-lactose [1]—makes it the preferred scaffold for computational docking studies, NMR-based structure determination, and the design of conformationally constrained glycomimetics. Procurement is recommended for research programs requiring high-confidence structural predictions.

In Vivo Metastasis & Adhesion Studies

Methyl lactoside demonstrates in vivo efficacy in reducing metastatic deposition (35-45%) comparable to the more complex human milk oligosaccharide lacto-N-tetraose (36%) [1]. Its simpler structure and greater synthetic accessibility make it a cost-effective and scalable alternative for metastasis inhibition studies, particularly in preliminary in vivo proof-of-concept experiments where compound availability and reproducibility are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl lactoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.